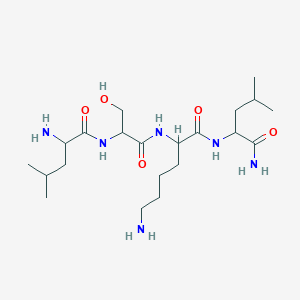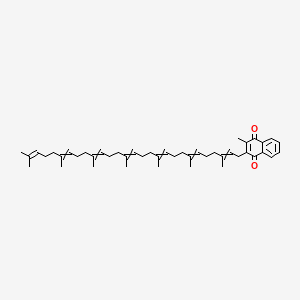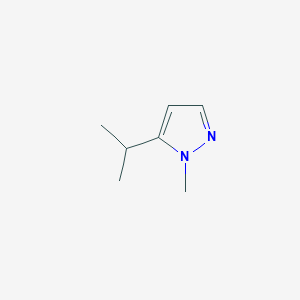![molecular formula C19H16BrN3O5 B12466382 6-Bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole]](/img/structure/B12466382.png)
6-Bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of bromine and nitro groups in its structure adds to its reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] typically involves multiple steps. One common method includes the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives . The reaction conditions often involve the use of solvents like methanol and the application of UV light to induce photochromic behavior .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:
Oxidation: The presence of nitro groups makes it susceptible to oxidation reactions.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under suitable conditions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible transformation between its closed-ring spiropyran form and the open-ring merocyanine form . This transformation alters its chemical and physical properties, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]
- 1’,3’,3’-Trimethyl-6,8-dinitrospiro[chromene-2,2’-indole]
- 8-Bromo-1’,3’,3’-trimethyl-5’,6-dinitrospiro[chromene-2,2’-indole]
Uniqueness
6-Bromo-1’,3’,3’-trimethyl-5’,8-dinitrospiro[chromene-2,2’-indole] is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and photochromic properties. This makes it particularly valuable in applications requiring light-induced molecular changes .
Properties
Molecular Formula |
C19H16BrN3O5 |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
6-bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C19H16BrN3O5/c1-18(2)14-10-13(22(24)25)4-5-15(14)21(3)19(18)7-6-11-8-12(20)9-16(23(26)27)17(11)28-19/h4-10H,1-3H3 |
InChI Key |
LWDDOUINTHHAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C13C=CC4=C(O3)C(=CC(=C4)Br)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[2-(4-chlorophenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12466303.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B12466314.png)
![2-{[1-(2,4-Dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12466321.png)
![17-(5-Chloro-2-hydroxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12466326.png)
![N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide](/img/structure/B12466330.png)


![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate](/img/structure/B12466353.png)
![6-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B12466357.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466389.png)
![tert-butyl N-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate](/img/structure/B12466390.png)

![2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12466398.png)
